Home > Products > Screening Compounds P96074 > Propofol beta-D-Glucuronide
Propofol beta-D-Glucuronide -

Propofol beta-D-Glucuronide

Catalog Number: EVT-10902118
CAS Number:
Molecular Formula: C18H26O7
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propofol beta-D-Glucuronide is a significant metabolite of propofol, an intravenous anesthetic widely used in clinical settings for sedation and anesthesia. Propofol itself is a potent hypnotic agent that primarily acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid. The metabolism of propofol predominantly occurs in the liver, where it is converted into various metabolites, with propofol beta-D-glucuronide being one of the major products formed through glucuronidation via uridine 5′-diphosphate glucuronosyltransferase enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of propofol beta-D-glucuronide can be achieved through enzymatic glucuronidation. This process typically involves:

  1. Enzymatic Reaction: The enzyme uridine 5′-diphosphate glucuronosyltransferase catalyzes the transfer of glucuronic acid to propofol.
  2. Substrate Preparation: Propofol is prepared in a suitable solvent, often in a buffered solution to maintain optimal pH for enzymatic activity.
  3. Reaction Conditions: The reaction is performed at controlled temperatures (usually around 37°C) to mimic physiological conditions, allowing efficient conversion to the glucuronide form.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed to monitor the synthesis and quantify the yield of propofol beta-D-glucuronide .

Molecular Structure Analysis

Structure and Data

Propofol beta-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the propofol molecule. The chemical formula can be represented as C16H22O8C_{16}H_{22}O_{8}, with a molar mass of approximately 342.34 g/mol. The structure features:

  • A phenolic hydroxyl group from propofol.
  • A glucuronic acid unit contributing to its solubility and excretion properties.

Nuclear magnetic resonance spectroscopy has been utilized to confirm the structural integrity and purity of synthesized propofol beta-D-glucuronide .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving propofol beta-D-glucuronide is its formation through glucuronidation, as previously mentioned. Additionally, this metabolite can undergo further reactions, such as:

  1. Hydrolysis: Under certain conditions, propofol beta-D-glucuronide can be hydrolyzed back to free propofol and glucuronic acid.
  2. Excretion: Propofol beta-D-glucuronide is primarily excreted via urine, where it may participate in additional metabolic pathways or reactions.

These reactions are critical for understanding the pharmacokinetics of propofol and its metabolites in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action for propofol beta-D-glucuronide primarily relates to its role as a metabolite rather than an active drug. As a metabolite, it does not exhibit significant pharmacological activity like propofol but serves to facilitate:

  • Detoxification: By converting lipophilic propofol into a more hydrophilic form, it enhances renal excretion.
  • Regulation of Drug Levels: The presence of this metabolite can affect plasma levels of active propofol, influencing its therapeutic effects and side effects during anesthesia.

Research indicates that understanding these metabolic pathways is essential for optimizing dosing regimens in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Propofol beta-D-glucuronide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its glucuronic acid component.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

Analytical techniques such as HPLC have been employed to assess these properties quantitatively .

Applications

Scientific Uses

Propofol beta-D-glucuronide has several important applications in scientific research:

  • Biomarker Development: It serves as a potential biomarker for monitoring propofol metabolism in patients undergoing anesthesia.
  • Clinical Pharmacology Studies: Understanding its pharmacokinetics aids in optimizing anesthetic protocols and minimizing adverse effects.
  • Diagnostic Applications: Research indicates potential uses in distinguishing certain medical conditions, such as colorectal cancer, based on metabolite profiles .
Metabolic Pathways and Enzymatic Synthesis

Role of UDP-Glucuronosyltransferase Isoforms in Propofol Glucuronidation

Propofol undergoes extensive phase II metabolism via glucuronidation, forming its primary inactive metabolite, propofol β-D-glucuronide. This biotransformation is predominantly catalyzed by hepatic UDP-glucuronosyltransferase 1A9 (UGT1A9), which exhibits the highest catalytic efficiency among human UGT isoforms [1]. In vitro studies using recombinant human enzymes confirm UGT1A9’s dominant role, with minor contributions from UGT1A8 (extrahepatic) and UGT2B7 [5] [7]. UGT1A9’s catalytic activity is characterized by a low Michaelis constant (Km ≈ 50–100 μM) and high maximal velocity (Vmax), underscoring its physiological relevance [1].

Albumin significantly enhances UGT1A9-mediated glucuronidation kinetics. By sequestering free fatty acids that inhibit UGT activity, albumin reduces the Km of propofol glucuronidation by 2–3 fold and increases Vmax by 40–60% in human liver microsomes [5]. This "albumin effect" is critical for accurate in vitro-in vivo extrapolation.

Table 1: Human UGT Isoforms Involved in Propofol Glucuronidation

UGT IsoformCatalytic Efficiency (μL/min/mg)Relative Contribution (%)Tissue Localization
UGT1A918.7 ± 3.270–85Liver, Kidney
UGT1A84.1 ± 0.910–15Intestine
UGT2B72.5 ± 0.75–10Liver, Kidney

Data derived from recombinant enzyme systems and human tissue microsomes [1] [5] [7].

Genetic Polymorphisms Influencing UDP-Glucuronosyltransferase-Mediated Biotransformation

Genetic variations in UGT1A9 significantly alter propofol glucuronidation capacity. The UGT1A93 allele (c.98T>C, M33T) reduces enzyme expression by 40–60% due to impaired protein stability, leading to 30% higher plasma propofol concentrations in pediatric patients homozygous for this variant [2] [1]. Similarly, the promoter variant UGT1A922 (c.-118T9>T10) decreases transcriptional activity, prolonging recovery time from anesthesia [1].

Although cytochrome P450 enzymes (CYP2B6, CYP2C9) contribute minimally to propofol clearance (<5%), their polymorphisms exacerbate metabolic deficiencies. The CYP2B66 allele (516G>T) reduces hydroxylation activity, indirectly increasing reliance on UGT pathways. Pediatric carriers of both *UGT1A93 and CYP2B66 require 25% lower propofol infusion rates to maintain adequate anesthesia [2].

Table 2: Clinically Relevant Genetic Variants Affecting Propofol Metabolism

GeneVariantFunctional ImpactClinical Phenotype
UGT1A9*3 (c.98T>C)↓ Protein stability, ↓ catalytic activity↑ Plasma propofol, prolonged recovery
UGT1A9*22 (c.-118T9>T10)↓ Transcriptional efficiencyDelayed clearance in adults
CYP2B6*6 (516G>T)↓ Hydroxylation pathway activityReduced propofol dosing requirements in children

Pharmacokinetic data from clinical cohort studies [1] [2].

Comparative Analysis of Hepatic versus Extrahepatic Glucuronidation Pathways

Hepatic glucuronidation accounts for >90% of systemic propofol clearance, driven by high UGT1A9 expression in hepatocytes [1]. However, extrahepatic tissues—particularly kidneys and gastrointestinal tract—contribute significantly under conditions of hepatic impairment or high-dose infusion. Renal UGT1A9 activity achieves 20–30% of hepatic glucuronidation capacity per gram of tissue, with urinary excretion of propofol β-D-glucuronide reaching 70–90% of the administered dose [3] [5].

Intestinal UGT1A8 and UGT1A10 glucuronidate propofol during first-pass metabolism, though their low affinity (Km > 300 μM) limits physiological impact. Notably, renal glucuronidation is less sensitive to albumin enhancement than hepatic UGT1A9, as kidney microsomes contain lower fatty acid concentrations [5].

Table 3: Tissue-Specific Propofol Glucuronidation Characteristics

TissuePrimary UGT Isoform(s)Activity (pmol/min/mg)Influencing Factors
LiverUGT1A9, UGT2B7580 ± 84Albumin, genetic polymorphisms, drug inhibitors
KidneyUGT1A9152 ± 31pH, renal impairment
Small IntestineUGT1A8, UGT1A1068 ± 12Gut microbiota, inflammation

Activity measured using tissue microsomes and propofol as substrate [3] [5].

Interspecies Variability in Propofol β-D-Glucuronide Formation

Propofol glucuronidation exhibits marked species differences, complicating translational research. Humans and pigs demonstrate high UGT1A9-mediated clearance, whereas rats rely on UGT2B7 orthologs with 50% lower activity. Cats lack functional UGT1A6 (a paracetamol-metabolizing enzyme) and show negligible propofol glucuronidation, favoring cytochrome P450-mediated pathways instead [7] [3].

In vitro intrinsic clearance (CLint) values vary 8-fold across species:

  • Human liver microsomes: 32 ± 6 μL/min/mg
  • Rat liver microsomes: 4 ± 1 μL/min/mg
  • Dog liver microsomes: 18 ± 3 μL/min/mgThis disparity necessitates careful species selection for toxicity studies of propofol β-D-glucuronide [7].

Table 4: Species Variability in Propofol Glucuronidation Kinetics

SpeciesPrimary UGT IsoformCLint (μL/min/mg)Major Metabolite
HumanUGT1A932 ± 6Propofol β-D-glucuronide
PigUGT1A9-like28 ± 5Propofol β-D-glucuronide
RatUGT2B74 ± 14-Hydroxypropofol glucuronide
CatN/A<1Propofol sulfate, quinols

CLint = Vmax/Km; data from liver microsomal studies [7] [3].

Mechanistically, these differences arise from sequence divergence in UGT substrate-binding domains. For instance, human UGT1A9 residue Tyr352 is critical for propofol binding, but its substitution to Phe in rodents reduces catalytic efficiency [7]. Such insights highlight the limitations of non-primate models in predicting human propofol β-D-glucuronide kinetics.

Properties

Product Name

Propofol beta-D-Glucuronide

IUPAC Name

6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)

InChI Key

JZSJIASBMOIIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.